molecular formula C16H22BrNO2 B5810525 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

Cat. No. B5810525
M. Wt: 340.25 g/mol
InChI Key: DZLQZMORKGYYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of NF-κB and HDACs. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in inflammation and cancer cell growth. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and physiological effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and a decrease in the infiltration of inflammatory cells into the affected tissues. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages as a research tool. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying the role of NF-κB and HDACs in various diseases. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is also a selective inhibitor of HDACs, making it a useful tool for studying the specific functions of individual HDAC isoforms. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Therefore, further studies are needed to determine the optimal dosing and administration regimens for 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.

Future Directions

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide include:
1. Studying the pharmacokinetic and pharmacodynamic properties of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide to determine the optimal dosing and administration regimens.
2. Investigating the potential therapeutic applications of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Studying the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in more detail to identify potential targets for drug development.
4. Developing more selective inhibitors of HDACs based on the structure of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is a novel chemical compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its potential therapeutic applications and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves the reaction between 4-bromo-3,5-dimethylphenol and cyclohexylamine in the presence of acetic anhydride as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide as a white crystalline solid.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLQZMORKGYYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.